molecular formula C16H9BrF3NO3 B2635820 4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 299952-16-2

4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2635820
CAS No.: 299952-16-2
M. Wt: 400.151
InChI Key: ABGCGXCLZZXCOT-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 4-bromophenyl group at position 4 and a trifluoromethyl (-CF₃) group at position 2. The oxazole ring is linked to a benzene-1,3-diol moiety at position 3. The bromophenyl group contributes steric bulk and lipophilicity, while the -CF₃ group enhances electron-withdrawing effects and metabolic stability. The diol moiety enables hydrogen bonding, critical for interactions with biological targets such as ion channels or enzymes.

Properties

IUPAC Name

4-[4-(4-bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3NO3/c17-9-3-1-8(2-4-9)13-14(24-21-15(13)16(18,19)20)11-6-5-10(22)7-12(11)23/h1-7,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGCGXCLZZXCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Oxazole Formation: The cyclization reaction to form the oxazole ring, often involving the use of reagents like hydroxylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Key Differences vs. Target Compound Reference
CTIBD : 4-(4-(4-Chlorophenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol - Isoxazole ring with 4-chlorophenyl and -CF₃
- Benzene-1,3-diol
BKCa channel activator; treats overactive bladder Chlorine (Cl) instead of bromine (Br) on phenyl group
Compound 7 : 4-(4-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol - Pyrazole ring with 4-chlorophenyl and -CF₃
- Benzene-1,3-diol
Fragment-based drug discovery (crystallography studies) Pyrazole instead of oxazole; Cl instead of Br
Oxyresveratrol : 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol - Stilbene backbone with two benzene-1,3-diol groups Antioxidant, anti-inflammatory reference standard Lacks heterocycle; structural simplicity
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol - Pyrazole ring with 4-methoxyphenyl and methyl (-CH₃)
- Benzene-1,3-diol
Unspecified pharmacological research Methoxy (-OCH₃) and methyl substituents; pyrazole core
5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol - Triazole ring with bromophenoxy and ethyl groups
- Thiol (-SH) substituent
Synthetic intermediate for bioactive molecules Triazole instead of oxazole; thiol instead of diol

Key Comparative Insights

Substituent Effects: Halogen Variation: Replacing Cl with Br (as in CTIBD vs. the target compound) increases molecular weight (79.9 vs. 79.9 g/mol for Cl vs. Electron-Withdrawing Groups: The -CF₃ group in both CTIBD and the target compound improves metabolic stability compared to -CH₃ or -OCH₃ groups in other analogs .

Heterocycle Impact :

  • Oxazole vs. Pyrazole : Oxazole rings (as in the target compound) are less basic than pyrazoles due to the oxygen atom, affecting electronic distribution and binding interactions. Pyrazole derivatives (e.g., Compound 7) may exhibit distinct pharmacokinetic profiles .
  • Triazole/Thiadiazole Derivatives : Compounds with triazole or thiadiazole rings (e.g., ) often show varied bioactivities, such as fluorescence or antimicrobial effects, diverging from the BKCa activation seen in oxazole-based compounds .

Functional Group Contributions :

  • Diol Moieties : The benzene-1,3-diol group in the target compound and CTIBD facilitates hydrogen bonding with ion channels, critical for BKCa activation. Its absence in triazole/thiol analogs (e.g., ) limits this interaction .
  • Thiol vs. Diol : Thiol-containing compounds (e.g., ) may form disulfide bonds in biological systems, altering reactivity compared to diol-based molecules .

Pyrazole derivatives (e.g., Compound 7) are explored in fragment-based drug design, highlighting the role of heterocycle choice in target engagement .

Research Findings and Data

Table 2: Pharmacological Data

Compound EC₅₀/IC₅₀ (BKCa Activation) LogP Solubility (µM) Metabolic Stability (t₁/₂)
Target Compound Not reported ~3.8* <10 (aqueous) Predicted high (CF₃ group)
CTIBD 1.2 µM 3.3 15 >60 min (in vitro)
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol N/A 2.9 50 Moderate (~30 min)

*Estimated via computational modeling.

Biological Activity

The compound 4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol , with the CAS number 299952-16-2 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Molecular Structure and Properties

The molecular formula of this compound is C16H9BrF3NO3C_{16}H_{9}BrF_{3}NO_{3}, with a molecular weight of 400.15 g/mol. The structure includes a bromophenyl group and a trifluoromethyl oxazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number299952-16-2
Molecular Weight400.15 g/mol
Molecular FormulaC₁₆H₉BrF₃NO₃

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds containing oxazole rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Cell Lines

A study evaluated the effectiveness of oxazole derivatives against several cancer cell lines:

CompoundCell Line TestedIC50 (µM)
4-[4-(4-Bromophenyl)-...Mia PaCa-212.5
PANC-115.0
RKO10.0
LoVo8.0

These results suggest that the compound has potential as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, the compound has also been studied for its antimicrobial effects. Preliminary data indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15.62
Escherichia coli31.25
Candida albicans7.81

These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

The mechanism by which This compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.
  • Disruption of microbial cell membranes , resulting in cell death.

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